Lutetium triiodate
Description
Lutetium triiodate (Lu(IO₃)₃), a compound of the heaviest lanthanide, lutetium (atomic number 71 ), is characterized by its high density (9.84 g/cm³ ) and stability under standard conditions. As a trivalent rare-earth iodate, it shares structural similarities with other lanthanide triiodates, such as dysprosium triiodate (Dy(IO₃)₃) and neodymium triiodate (Nd(IO₃)₃), which are often studied for their optical, thermal, and catalytic properties.
Properties
CAS No. |
15513-87-8 |
|---|---|
Molecular Formula |
I3LuO9 |
Molecular Weight |
699.67 g/mol |
IUPAC Name |
lutetium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Lu/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
AWQUKXBZSLEACN-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Lu+3] |
Other CAS No. |
15513-87-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Decomposition
Lutetium triiodate’s thermal behavior aligns with trends observed in heavy lanthanide compounds. Studies on solid-state lutetium compounds (e.g., acetates, oxides) reveal that lutetium, thulium (Tm), and ytterbium (Yb) compounds exhibit distinct thermal decomposition profiles compared to lighter lanthanides like dysprosium (Dy) and holmium (Ho). For example:
- Dy(IO₃)₃ and Ho(IO₃)₃ decompose in a single step with mass loss peaking at ~450°C .
- Lu(IO₃)₃ (inferred from lutetium acetate ) likely shows multi-stage decomposition due to stronger Lu³⁺-ligand interactions, with final oxide (Lu₂O₃) formation above 800°C .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Q & A
Q. What are the established methods for synthesizing lutetium triiodate, and how do reaction conditions influence its purity and crystallinity?
this compound synthesis typically involves controlled precipitation or hydrothermal methods. Reaction parameters such as temperature, pH, and stoichiometric ratios of lutetium salts (e.g., LuCl₃) and iodate precursors (e.g., KIO₃) are critical. For example, hydrothermal synthesis at 150–200°C under acidic conditions (pH 3–5) yields high-purity monoclinic crystals, as confirmed by X-ray diffraction (XRD) . Impurities like LuOI or Lu(OH)₃ may form if oxygen or moisture is present, necessitating inert atmospheres. Post-synthesis purification via recrystallization or solvent extraction is recommended to achieve >99% purity .
Q. Which spectroscopic and structural characterization techniques are most effective for confirming this compound’s composition and phase stability?
- XRD : Primary method for crystallographic analysis; lattice parameters (e.g., a = 10.2 Å, b = 5.8 Å for monoclinic phase) correlate with theoretical models .
- Raman/IR Spectroscopy : Identifies vibrational modes of iodate (IO₃⁻) groups (e.g., peaks at 750 cm⁻¹ for symmetric stretching) .
- Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 400°C, beyond which decomposition to Lu₂O₃ and I₂O₅ occurs . Cross-validation with elemental analysis (EDS/ICP-MS) is essential to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict this compound’s electronic structure and reactivity with other halides?
Density Functional Theory (DFT) simulations reveal lutetium’s +3 oxidation state and iodate’s trigonal pyramidal geometry, with bandgap calculations (~3.2 eV) suggesting semiconducting behavior . Molecular dynamics (MD) models predict selective reactivity with chloride ions in aqueous systems due to higher lattice energy stabilization compared to bromides . Experimental validation via XPS and conductivity measurements is critical to resolve discrepancies between simulated and observed bandgaps .
Q. What mechanisms explain this compound’s incongruent solubility in aqueous vs. organic solvents, and how does this affect its application in optoelectronic devices?
this compound exhibits low solubility in water (<0.1 g/L at 25°C) due to strong ionic lattice interactions but dissolves in polar aprotic solvents (e.g., DMF, DMSO) via ligand exchange. This property enables its use in thin-film deposition for optoelectronics. However, solvent residues can introduce defects, reducing photoluminescence efficiency. Pre-treatment with chelating agents (e.g., EDTA) minimizes impurities .
Q. How should researchers address contradictions between in vitro and in vivo toxicity data for lutetium compounds?
In vitro studies (e.g., cell cultures) often underestimate toxicity due to simplified models, whereas in vivo studies (e.g., rodent trials) reveal organ-specific accumulation (e.g., pancreatic apoptosis at ≥5 mg/kg in rats) . To reconcile
- Use physiologically relevant in vitro models (3D co-cultures, organ-on-chip).
- Validate with biodistribution studies (e.g., radiolabeled Lu-177 tracking) .
- Account for species-specific metabolic differences (e.g., renal clearance in humans vs. rodents) .
Methodological and Data Integrity Questions
Q. What statistical approaches are recommended for analyzing conflicting datasets on this compound’s catalytic activity?
Multivariate methods like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) identify hidden correlations between variables (e.g., surface area, defect density, and catalytic turnover) . For reproducibility:
- Report confidence intervals for kinetic parameters (e.g., Arrhenius activation energy).
- Use open-source tools (e.g., Python’s SciKit-Learn) for transparent data processing .
Q. How can researchers mitigate biases in this compound’s photophysical property measurements?
- Instrument Calibration : Regular alignment of spectrophotometers using NIST-traceable standards.
- Blind Analysis : Separate data collection and interpretation teams to reduce confirmation bias.
- Peer Validation : Cross-check emission spectra with independent labs, as seen in retracted studies on lutetium hydride .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
